molecular formula C24H33NO3 B2412272 Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate CAS No. 956153-71-2

Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate

Cat. No.: B2412272
CAS No.: 956153-71-2
M. Wt: 383.532
InChI Key: NNHQQXAVCMJLBI-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is a complex organic compound with a unique structure that combines a methylphenyl group, an adamantane core, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then subjected to a series of reactions to introduce the butanoate ester and the methyl groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
  • Methyl 3-methyl-2-[[3-(4-chlorophenyl)adamantane-1-carbonyl]amino]butanoate

Uniqueness

Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. The presence of the adamantane core and the 4-methylphenyl group imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-15(2)20(21(26)28-4)25-22(27)24-12-17-9-18(13-24)11-23(10-17,14-24)19-7-5-16(3)6-8-19/h5-8,15,17-18,20H,9-14H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQQXAVCMJLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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